METHYL 3-NITRO-5-{[2-(PHENYLSULFANYL)ANILINO]CARBONYL}BENZOATE
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Overview
Description
Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an anilino carbonyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Next, the phenylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting methyl 3-nitrobenzoate with a phenylsulfanyl aniline derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Finally, the anilino carbonyl group is introduced through a coupling reaction. This step involves reacting the intermediate product with an appropriate aniline derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Sulfone derivative: Formed by the oxidation of the phenylsulfanyl group.
Substituted esters: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can undergo oxidation to form sulfone derivatives, which may have biological activities. The anilino carbonyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the phenylsulfanyl and anilino carbonyl groups.
Methyl 3-nitro-4-(phenylsulfanyl)benzoate: Lacks the anilino carbonyl group.
Methyl 3-nitro-5-(phenylsulfanyl)benzoate: Lacks the anilino carbonyl group.
Uniqueness
Methyl 3-nitro-5-{[2-(phenylsulfanyl)anilino]carbonyl}benzoate is unique due to the presence of all three functional groups: nitro, phenylsulfanyl, and anilino carbonyl. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-nitro-5-[(2-phenylsulfanylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-28-21(25)15-11-14(12-16(13-15)23(26)27)20(24)22-18-9-5-6-10-19(18)29-17-7-3-2-4-8-17/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBAJLZTYUQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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